molecular formula C22H22N6O2S B11275775 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11275775
M. Wt: 434.5 g/mol
InChI Key: IOXDKEUGRNLFSS-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an amino group at position 5, a methylsulfanyl group at position 3, and a 1,2,4-oxadiazole ring at position 2. The oxadiazole is further linked to a 4-methylphenyl group. The acetamide moiety is attached to a 2-methylphenyl group via the pyrazole nitrogen .

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H22N6O2S/c1-13-8-10-15(11-9-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-7-5-4-6-14(16)2/h4-11H,12,23H2,1-3H3,(H,24,29)

InChI Key

IOXDKEUGRNLFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4C)N

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The 5-aminopyrazole moiety is typically synthesized by reacting β-ketonitriles or alkylidenemalononitriles with hydrazines. For example:

  • Step 1 : Condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 ) with benzohydrazide in 1,4-dioxane under reflux yields a chalcone derivative (2 ).

  • Step 2 : Cyclization of 2 in acetic anhydride at 140°C generates an intermediate oxadiazole-ethylidene compound (3 ).

Oxadiazole Ring Formation

The oxadiazole ring is constructed via cyclodehydration of hydrazide intermediates:

  • Method A : Refluxing hydrazides with carbon disulfide (CS₂) and potassium hydroxide in ethanol forms 5-mercapto-1,3,4-oxadiazoles.

  • Method B : Microwave-assisted cyclization reduces reaction time from hours to minutes (e.g., 9–10 min vs. 7–9 h) while improving yields (79–92%).

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time7–9 h9–10 min
Yield Range57–77%79–92%
Key CatalystZnCl₂None

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or thiolation:

  • Step 3 : Treatment of the oxadiazole intermediate (3 ) with methyl iodide (CH₃I) or dimethyl disulfide (DMDS) in the presence of a base (e.g., K₂CO₃) in acetone.

  • Optimization : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent oxidation of sulfur species.

Coupling with N-(2-Methylphenyl)Acetamide

The final acetamide side chain is attached via N-alkylation or amide bond formation:

Synthesis of N-(2-Methylphenyl)Acetamide

  • Step 4 : Reaction of 2-methylaniline with acetyl chloride in acetic acid yields N-(2-methylphenyl)acetamide.

Coupling Reaction

  • Step 5 : The pyrazole-oxadiazole intermediate is coupled with N-(2-methylphenyl)acetamide using a coupling agent (e.g., CDI or EDC/HOBt) in acetone or DMF.

  • Conditions : Stirring at room temperature for 3–6 h, followed by recrystallization from ethanol.

Table 2: Key Reaction Parameters for Coupling

ParameterValue
SolventAcetone/DMF
CatalystK₂CO₃
Temperature25–40°C
Yield65–85%

Purification and Characterization

  • Recrystallization : Crude products are purified using methanol or ethanol.

  • Spectroscopic Validation :

    • ¹H NMR : Peaks at δ 2.17 ppm (-CH₃), δ 5.69 ppm (oxadiazole C₂-H).

    • ¹³C NMR : Signals at δ 157.6 ppm (oxadiazole carbons) and δ 147.3 ppm (pyrazole carbons).

    • HRMS : Molecular ion peak at m/z 577.17.

Challenges and Optimization Strategies

  • Regioselectivity : Use of microwave irradiation minimizes side products during cyclization.

  • Sulfur Stability : Addition of antioxidants (e.g., BHT) prevents oxidation of -SMe groups.

  • Scale-Up : Continuous flow reactors improve yield consistency for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the oxadiazole and pyrazole rings may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. In vitro studies have shown promising results against various bacterial strains.

Anticancer Potential

The compound has been investigated for its anticancer activity. Its structural components allow it to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential, similar to other compounds in its class .

Enzyme Inhibition

The oxadiazole moiety is known to modulate enzyme activity. The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease states, including cancer and inflammation. For example, docking studies have suggested that it could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory responses .

Drug Design and Development

The structural characteristics of this compound make it a candidate for further optimization in drug design. Its ability to interact with multiple biological targets allows for the potential development of multifunctional therapeutics aimed at treating complex diseases such as cancer and inflammatory disorders.

Structure-Activity Relationship Studies

The compound serves as a valuable tool for structure-activity relationship (SAR) studies. By modifying different functional groups, researchers can assess the impact on biological activity, leading to the identification of more potent derivatives with improved therapeutic profiles.

Case Study 1: Anticancer Activity

In a recent study published in ACS Omega, derivatives of similar oxadiazole-containing compounds demonstrated significant growth inhibition against various cancer cell lines. Specifically, compounds were tested against OVCAR-8 and NCI-H40 cells, showing percent growth inhibitions exceeding 85% .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Methoxy vs. Methyl Substitution

  • The acetamide is linked to a 2-chloro-4-methylphenyl group, introducing steric and electronic effects distinct from the 2-methylphenyl group in the target molecule.
Property Target Compound Methoxy Analog ()
Oxadiazole Substituent 4-Methylphenyl 4-Methoxyphenyl
Acetamide Substituent 2-Methylphenyl 2-Chloro-4-Methylphenyl
Molecular Formula C₂₃H₂₃N₇O₂S C₂₂H₂₀ClN₆O₃S
Molecular Weight 485.54 g/mol 507.96 g/mol

Chlorobenzyl vs. Methylphenyl Substituents

  • 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide (): The 2-chlorobenzyl group introduces a halogen bond donor, which may enhance receptor binding compared to the non-halogenated 2-methylphenyl group in the target compound .

Heterocyclic Core Modifications

Triazole vs. Oxadiazole Derivatives

  • 2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide ():
    • Replacing oxadiazole with triazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity.
    • The allyl and pyridinyl groups may improve solubility in polar solvents compared to the methylphenyl-oxadiazole system .
Property Target Compound Triazole Analog ()
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Substituent on Core 4-Methylphenyl 4-Pyridinyl
Molecular Formula C₂₃H₂₃N₇O₂S C₂₀H₂₁N₇O₂S

Sulfanyl vs. Sulfonyl Derivatives

  • N-(4-{[5-(2H-1,3-Benzodioxol-5-yl)-1H-Pyrazol-1-yl]Sulfonyl}Phenyl)Acetamide ():
    • Sulfonyl groups enhance hydrolytic stability but reduce nucleophilicity compared to sulfanyl substituents .

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule featuring multiple functional groups and heterocycles. Its structure is characterized by an oxadiazole moiety, a pyrazole ring, and an acetamide group, which may contribute to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2SC_{21}H_{22}N_{6}O_{2}S, and its structural features include:

  • Oxadiazole ring : Known for its antimicrobial properties.
  • Pyrazole ring : Associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
  • Acetamide group : Often enhances the solubility and bioavailability of the compound.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.

Anticancer Activity

Preliminary studies on related compounds have demonstrated promising anticancer activity. For instance, derivatives containing pyrazole structures have been reported to induce apoptosis in cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptotic pathways.

CompoundCell LineIC50 Value (μM)Mechanism
Compound AHCT-11636Apoptosis induction
Compound BHeLa34Cell cycle arrest
Compound CMCF-7<100Apoptosis induction

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on 1,2,4-Oxadiazole Derivatives :
    • A series of oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the oxadiazole ring was found to enhance activity .
  • Pyrazole-Based Compounds :
    • Research demonstrated that pyrazole derivatives can act as effective inhibitors of certain kinases involved in cancer progression. These compounds showed selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what catalytic systems are optimal?

The compound can be synthesized via multi-step reactions involving heterocyclic condensation and sulfanyl-acetamide coupling. A representative method involves refluxing equimolar concentrations of oxadiazole and triazole precursors at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification includes recrystallization from ethanol . Key considerations include controlling reaction time and catalyst loading to minimize side products.

Q. How is structural characterization performed to confirm the identity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and heterocyclic protons, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and sulfanyl groups (S–H stretch ~2550 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the oxadiazole-pyrazole core .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should include antiproliferative assays (e.g., MTT on cancer cell lines) and antimicrobial tests (disc diffusion for bacterial/fungal strains). Dose-response curves and IC₅₀ calculations are essential for potency evaluation. Compounds with structural analogs show activity against tyrosine kinases and microbial targets, suggesting similar pathways for this molecule .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Reaction optimization requires Design of Experiments (DoE) approaches. Variables include temperature (120–160°C), solvent polarity (DMF vs. ethanol), and catalyst ratios. Statistical models like response surface methodology (RSM) can identify ideal conditions. For example, zeolite (Y-H) at 0.015 M in pyridine enhances regioselectivity in triazole coupling . Parallel monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation time). Systematic replication under standardized conditions is critical. Comparative studies with structurally similar compounds (e.g., thienopyrimidine or oxadiazole derivatives) can clarify structure-activity relationships (SAR). For instance, substituents on the 4-methylphenyl group significantly modulate anticancer activity .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetics?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to kinases or DNA repair enzymes. Pharmacokinetic properties (e.g., logP, BBB permeability) are predicted via QSAR tools like SwissADME. For oxadiazole-containing analogs, moderate solubility (logP ~3.5) and CYP3A4 metabolism are common, necessitating prodrug strategies for bioavailability enhancement .

Q. How can researchers validate mechanistic hypotheses for observed biological effects?

Target engagement is confirmed through in vitro enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) and cellular thermal shift assays (CETSA). For apoptosis induction, flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation are recommended. Contrasting results between in silico predictions and experimental data may indicate off-target effects, requiring cheminformatics-driven hit refinement .

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